molecular formula C118H182N32O32 B024489 Prepro-thyrotropin releasing hormone (53-74) CAS No. 109796-64-7

Prepro-thyrotropin releasing hormone (53-74)

Cat. No.: B024489
CAS No.: 109796-64-7
M. Wt: 2560.9 g/mol
InChI Key: AGBWUGFMKHXVLN-ISEGCPDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prepro-thyrotropin releasing hormone (53-74) is a peptide fragment derived from the larger precursor protein, prepro-thyrotropin releasing hormone. This hormone plays a crucial role in the regulation of the thyroid gland by stimulating the release of thyrotropin, also known as thyroid-stimulating hormone, from the anterior pituitary gland. The sequence of prepro-thyrotropin releasing hormone (53-74) includes several amino acids that are essential for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prepro-thyrotropin releasing hormone (53-74) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using activating agents like carbodiimides.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods: In an industrial setting, the production of prepro-thyrotropin releasing hormone (53-74) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from impurities.

Chemical Reactions Analysis

Types of Reactions: Prepro-thyrotropin releasing hormone (53-74) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products Formed:

    Oxidation: Sulfoxides or disulfides.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Prepro-thyrotropin releasing hormone (53-74) has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in the regulation of thyroid function and its interactions with receptors.

    Medicine: Explored as a potential therapeutic agent for thyroid disorders and other endocrine-related conditions.

    Industry: Utilized in the development of diagnostic assays for thyroid function testing.

Mechanism of Action

The mechanism of action of prepro-thyrotropin releasing hormone (53-74) involves its binding to specific receptors on the surface of thyrotropin-releasing hormone neurons in the hypothalamus. This binding triggers a cascade of intracellular signaling events, leading to the release of thyrotropin from the anterior pituitary gland. The released thyrotropin then stimulates the thyroid gland to produce and secrete thyroid hormones, which regulate metabolism, growth, and development.

Comparison with Similar Compounds

Prepro-thyrotropin releasing hormone (53-74) can be compared with other similar peptide hormones, such as:

    Thyrotropin-releasing hormone (TRH): A shorter peptide that directly stimulates the release of thyrotropin.

    Corticotropin-releasing hormone (CRH): Another hypothalamic hormone that stimulates the release of adrenocorticotropic hormone from the pituitary gland.

    Gonadotropin-releasing hormone (GnRH): A hypothalamic hormone that stimulates the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.

Uniqueness: Prepro-thyrotropin releasing hormone (53-74) is unique in its specific role in the regulation of thyroid function. Its sequence and structure are distinct from other hypothalamic hormones, allowing it to interact with its specific receptors and exert its biological effects.

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C118H182N32O32/c1-16-62(12)95(115(180)150-96(65(15)152)116(181)182)149-112(177)83(48-68-53-129-73-33-23-21-31-70(68)73)144-113(178)87(56-151)147-111(176)86(51-93(160)161)146-106(171)79(43-58(4)5)139-98(163)64(14)133-97(162)63(13)132-89(154)54-131-101(166)78(42-57(2)3)141-109(174)84(49-91(156)157)134-90(155)55-130-100(165)74(35-26-40-126-117(122)123)138-114(179)94(61(10)11)148-104(169)76(36-27-41-127-118(124)125)135-103(168)77(37-38-88(121)153)137-105(170)81(45-60(8)9)142-110(175)85(50-92(158)159)145-102(167)75(34-24-25-39-119)136-108(173)82(47-67-52-128-72-32-22-20-30-69(67)72)143-107(172)80(44-59(6)7)140-99(164)71(120)46-66-28-18-17-19-29-66/h17-23,28-33,52-53,57-65,71,74-87,94-96,128-129,151-152H,16,24-27,34-51,54-56,119-120H2,1-15H3,(H2,121,153)(H,130,165)(H,131,166)(H,132,154)(H,133,162)(H,134,155)(H,135,168)(H,136,173)(H,137,170)(H,138,179)(H,139,163)(H,140,164)(H,141,174)(H,142,175)(H,143,172)(H,144,178)(H,145,167)(H,146,171)(H,147,176)(H,148,169)(H,149,177)(H,150,180)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,122,123,126)(H4,124,125,127)/t62-,63-,64-,65+,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBWUGFMKHXVLN-ISEGCPDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H182N32O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149049
Record name Prepro-thyrotropin releasing hormone (53-74)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2560.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109796-64-7
Record name Prepro-thyrotropin releasing hormone (53-74)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109796647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prepro-thyrotropin releasing hormone (53-74)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.